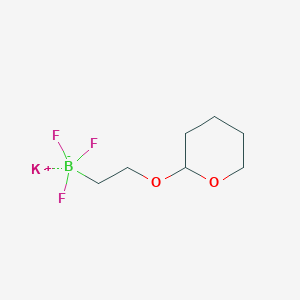![molecular formula C16H12F3N3O2S2 B2379097 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1252917-63-7](/img/structure/B2379097.png)
2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Mode of Action
It’s possible that the compound binds to its target(s), altering their function and leading to changes within the cell . The presence of the thieno[3,2-d]pyrimidin-2-yl group could suggest a potential interaction with nucleic acids or proteins .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s difficult to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other thieno[3,2-d]pyrimidin-2-yl compounds, it may affect pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
The compound has a polar surface area of 125 Ų, which is within the range generally associated with good oral bioavailability . Its LogP value of 1.96 suggests it has a balance of hydrophilic and lipophilic properties, which could facilitate absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially alter cellular functions, induce or inhibit signaling pathways, or modulate gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could compete with the compound for its targets, potentially affecting its efficacy .
Future Directions
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other thieno[3,2-d]pyrimidin compounds, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules . The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding, hydrophobic interactions, or ionic interactions .
Cellular Effects
It is possible that this compound could influence cell function by modulating cell signaling pathways, gene expression, or cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, or altering gene expression
Temporal Effects in Laboratory Settings
Future studies should investigate these aspects to better understand the temporal dynamics of this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide in animal models have not been reported. Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It would be interesting to investigate whether this compound interacts with any enzymes or cofactors, and whether it affects metabolic flux or metabolite levels .
Transport and Distribution
Future studies should investigate whether this compound interacts with any transporters or binding proteins, and whether it affects its localization or accumulation .
properties
IUPAC Name |
2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S2/c1-22-14(24)13-11(6-7-25-13)21-15(22)26-8-12(23)20-10-5-3-2-4-9(10)16(17,18)19/h2-7H,8H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUJULIHJRHYBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

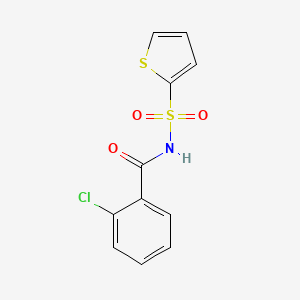
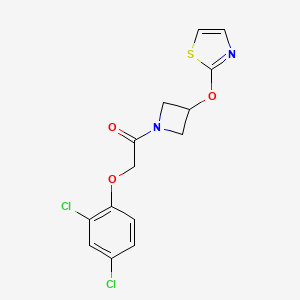
![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)

![Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2379023.png)
![6,8-Dibromo-2-[2-[(3-methoxyphenyl)methoxy]phenyl]quinoline](/img/structure/B2379024.png)
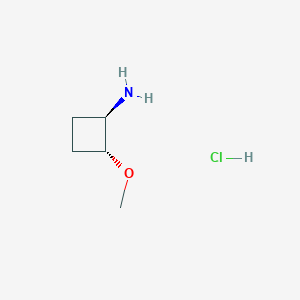
![3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2379027.png)

![N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2379032.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2379034.png)
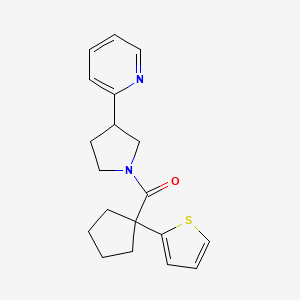
![3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2379036.png)
